molecular formula C11H14O2 B1254069 (Z,S)-pyrethrolone

(Z,S)-pyrethrolone

Cat. No.: B1254069
M. Wt: 178.23 g/mol
InChI Key: IVGYSSJKFLEVIX-LWTINBJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z,S)-pyrethrolone is a (Z)-pyrethrolone.

Scientific Research Applications

Pyrethrolone Synthesis and Conversion

Pyrethrolone, a component of natural insecticidal pyrethrin esters found in Chrysanthemum cinerariaefolium, has been a subject of interest in chemical synthesis. Sasaki, Okada, and Matsui (1979) reported a more efficient method for the preparation of pyrethrolone, establishing a simple synthetic route to (Z)-pyrethrin I, a mixture of diastereoisomers, by overcoming previous limitations in yield during the Wittig condensation process (Sasaki, Okada, & Matsui, 1979).

Biosynthesis Pathways

The biosynthesis of pyrethrolone has been a significant research area. Matsui et al. (2020) conducted experiments to uncover the origin of the pyrethrolone moiety in pyrethrin II, finding that it was derived from 12-oxo-phytodienoic acid (OPDA), iso-OPDA, and cis-jasmone, but not from methyl jasmonate (Matsui et al., 2020). Additionally, Li et al. (2019) identified the enzyme responsible for the conversion of jasmolone to pyrethrolone, namely the cytochrome P450 oxidoreductase CYP82Q3, which catalyzes the direct desaturation of the C1-C2 bond in jasmolone (Li et al., 2019).

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(4S)-4-hydroxy-3-methyl-2-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-one

InChI

InChI=1S/C11H14O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h3-5,10,12H,1,6-7H2,2H3/b5-4-/t10-/m0/s1

InChI Key

IVGYSSJKFLEVIX-LWTINBJPSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1O)C/C=C\C=C

SMILES

CC1=C(C(=O)CC1O)CC=CC=C

Canonical SMILES

CC1=C(C(=O)CC1O)CC=CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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